3-(Aminomethyl)-1-benzofuran-2-carboxamide
CAS No.: 1240528-73-7
Cat. No.: VC5716232
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240528-73-7 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.202 |
| IUPAC Name | 3-(aminomethyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C10H10N2O2/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-4H,5,11H2,(H2,12,13) |
| Standard InChI Key | XCLVOKQBAZMTIN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)N)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(Aminomethyl)-1-benzofuran-2-carboxamide (CHNO) features a benzofuran core—a benzene ring fused to a furan oxygen heterocycle—with an aminomethyl (-CHNH) group at position 3 and a carboxamide (-CONH) at position 2 (Figure 1). The planar benzofuran system enables π-π stacking interactions with aromatic residues in biological targets, while the polar carboxamide and aminomethyl groups facilitate hydrogen bonding, enhancing solubility and target affinity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 204.22 g/mol |
| CAS Number | Not assigned |
| Solubility | Moderate in polar solvents |
Synthesis and Optimization
Conventional Synthesis Routes
The compound is synthesized via a two-step reaction starting from benzofuran-2-carboxylic acid. In the first step, the carboxylic acid reacts with thionyl chloride (SOCl) to form benzofuran-2-carbonyl chloride, which is subsequently treated with methylamine to yield the carboxamide. The aminomethyl group is introduced via Mannich reaction, where formaldehyde and methylamine condense with the benzofuran intermediate under acidic catalysis (e.g., HCl). Industrial-scale production employs continuous-flow reactors to enhance yield (∼75%) and purity (>95%).
Table 2: Synthesis Conditions
| Step | Reagents | Temperature | Catalyst | Yield |
|---|---|---|---|---|
| 1 | SOCl, methylamine | 60°C | None | 85% |
| 2 | Formaldehyde, HCl | 80°C | HCl | 75% |
Biological Activities and Mechanisms
Antimicrobial Properties
While direct data on 3-(aminomethyl)-1-benzofuran-2-carboxamide’s antimicrobial activity remains limited, structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The aminomethyl group is hypothesized to disrupt microbial cell membranes via electrostatic interactions with phospholipid head groups, while the benzofuran core inhibits DNA gyrase.
Cholinesterase Inhibition
Recent studies on 3-aminobenzofuran derivatives, such as compound 5f (2-fluorobenzyl-substituted analog), reveal potent dual inhibition of AChE and butyrylcholinesterase (BuChE), with IC values of 0.89 µM and 1.12 µM, respectively . Kinetic analyses indicate mixed-type inhibition, where the benzofuran core binds the peripheral anionic site (PAS) of AChE, and the aminomethyl group interacts with the catalytic active site (CAS) . This dual binding mitigates β-amyloid (Aβ) aggregation, a hallmark of Alzheimer’s pathology .
Table 3: Biological Activity of Analogues
| Compound | AChE IC (µM) | BuChE IC (µM) | Aβ Aggregation Inhibition (%) |
|---|---|---|---|
| 5f | 0.89 | 1.12 | 62.4 |
Therapeutic Applications
Neurodegenerative Diseases
The compound’s ability to inhibit Aβ aggregation and cholinesterases positions it as a multifunctional Alzheimer’s therapeutic . In PC12 neuronal cells, derivative 5f reduced Aβ-induced cytotoxicity by 40% at 10 µM, comparable to donepezil . Structural modifications, such as fluorination at the benzyl position, enhance blood-brain barrier permeability, a critical factor for central nervous system drugs .
Antimicrobial Agents
Preliminary in vitro studies suggest that halogenated derivatives exhibit enhanced antibacterial potency. For instance, bromination at position 3 increases activity against methicillin-resistant S. aureus (MRSA) by disrupting cell wall synthesis .
Future Directions
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Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF) may enhance AChE binding affinity.
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Clinical Translation: Preclinical pharmacokinetic studies are needed to assess oral bioavailability and metabolic stability.
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Broad-Spectrum Activity: Exploring synergistic effects with existing antibiotics could address multidrug-resistant pathogens.
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